Cas no 1803793-78-3 (2-Bromo-3-(3-bromopropanoyl)phenylacetic acid)

2-Bromo-3-(3-bromopropanoyl)phenylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-Bromo-3-(3-bromopropanoyl)phenylacetic acid
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- インチ: 1S/C11H10Br2O3/c12-5-4-9(14)8-3-1-2-7(11(8)13)6-10(15)16/h1-3H,4-6H2,(H,15,16)
- InChIKey: BCAJNHOYMHOIFJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1C(CCBr)=O)CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 268
- トポロジー分子極性表面積: 54.4
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-Bromo-3-(3-bromopropanoyl)phenylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013014097-250mg |
2-Bromo-3-(3-bromopropanoyl)phenylacetic acid |
1803793-78-3 | 97% | 250mg |
475.20 USD | 2021-06-25 | |
Alichem | A013014097-1g |
2-Bromo-3-(3-bromopropanoyl)phenylacetic acid |
1803793-78-3 | 97% | 1g |
1,564.50 USD | 2021-06-25 | |
Alichem | A013014097-500mg |
2-Bromo-3-(3-bromopropanoyl)phenylacetic acid |
1803793-78-3 | 97% | 500mg |
839.45 USD | 2021-06-25 |
2-Bromo-3-(3-bromopropanoyl)phenylacetic acid 関連文献
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
2-Bromo-3-(3-bromopropanoyl)phenylacetic acidに関する追加情報
Professional Introduction to 2-Bromo-3-(3-bromopropanoyl)phenylacetic Acid (CAS No. 1803793-78-3)
2-Bromo-3-(3-bromopropanoyl)phenylacetic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. With the CAS number 1803793-78-3, this compound represents a unique structural motif that combines bromine substituents with a propionyl side chain, making it a versatile intermediate for various synthetic applications. The presence of both bromine atoms and an acetic acid moiety enhances its reactivity, allowing for diverse functionalization and modifications that are crucial in drug discovery and development.
The< strong>structure of 2-Bromo-3-(3-bromopropanoyl)phenylacetic acid is characterized by a phenyl ring substituted at the 2-position with a bromine atom and at the 3-position with a propionyl group. This specific arrangement imparts distinct chemical properties that make it valuable in organic synthesis. The bromine atoms, in particular, serve as excellent leaving groups in nucleophilic substitution reactions, facilitating the introduction of new functional groups into the molecule. This feature is particularly useful in constructing more complex scaffolds for potential drug candidates.
In recent years, there has been growing interest in leveraging such intermediates for the development of novel therapeutic agents. The< strong>propionyl side chain in 2-Bromo-3-(3-bromopropanoyl)phenylacetic acid provides a handle for further derivatization, enabling the creation of molecules with tailored biological activities. For instance, this compound has been explored as a precursor in the synthesis of kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The ability to modify both the bromine and propionyl moieties allows researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
One of the most compelling aspects of 2-Bromo-3-(3-bromopropanoyl)phenylacetic acid is its utility in constructing heterocyclic compounds. Heterocycles are ubiquitous in biologically active molecules, and introducing them into a scaffold can significantly enhance binding affinity and selectivity. Researchers have utilized this compound to synthesize derivatives of benzodiazepines, which are known for their anxiolytic and sedative effects. The< strong>bromine atoms facilitate cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, which are essential for linking different fragments together to form more complex structures.
The< strong>acetic acid moiety at the end of the molecule also plays a crucial role in its reactivity. It can be converted into esters, amides, or other derivatives through standard chemical transformations, expanding its utility as a building block. This flexibility is particularly valuable in medicinal chemistry, where the optimization of physicochemical properties is often necessary to achieve desired drug-like characteristics. For example, esters derived from this compound have been investigated for their potential use as prodrugs, which can improve oral bioavailability or target specific tissues.
In academic research, 2-Bromo-3-(3-bromopropanoyl)phenylacetic acid has been employed in studies aimed at understanding enzyme mechanisms and developing novel inhibitors. Its structural features make it an ideal candidate for probing interactions with biological targets such as proteases and kinases. By using this compound as a scaffold, researchers can systematically explore how different substituents affect binding affinity and enzyme activity. Such studies not only contribute to our fundamental understanding of biological processes but also provide valuable insights for drug design.
The< strong>synthetic methodologies involving 2-Bromo-3-(3-bromopropanoyl)phenylacetic acid have also seen significant advancements. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled more efficient and scalable production of this intermediate. These innovations have reduced reaction times and improved yields, making it more accessible for industrial applications. Additionally, green chemistry principles have been incorporated into its synthesis to minimize waste and environmental impact.
The< strong>pharmacological potential of derivatives derived from 2-Bromo-3-(3-bromopropanoyl)phenylacetic acid continues to be explored across various therapeutic areas. In oncology, for instance, researchers have synthesized analogs that exhibit inhibitory effects on tyrosine kinases involved in cancer cell proliferation. Similarly, in neurology, derivatives targeting ion channels have shown promise in preclinical models for treating neurological disorders such as epilepsy and Alzheimer's disease.
In conclusion, 2-Bromo-3-(3-bromopropanoyl)phenylacetic acid (CAS No. 1803793-78-3) is a multifunctional intermediate with broad applications in pharmaceutical research and chemical synthesis. Its unique structural features—combining bromine substituents with an acetic acid moiety—make it a valuable tool for constructing complex molecules with potential therapeutic benefits. As research continues to uncover new synthetic strategies and pharmacological applications, this compound is poised to remain an important asset in the development of next-generation drugs.
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